N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
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Overview
Description
“N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Thioether formation: The pyrazolo[1,5-a]pyrazine core can be reacted with a thiol derivative to introduce the thioether linkage.
Acetamide formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, nitrating agents, sulfonating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
- N-(4-methoxyphenyl)-2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
Uniqueness
The uniqueness of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” lies in its specific substitution pattern and the presence of the methoxy groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-17-7-3-15(4-8-17)19-13-20-22(23-11-12-26(20)25-19)30-14-21(27)24-16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECSILODGTZSSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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